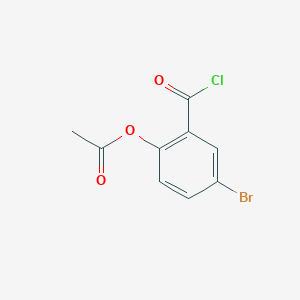

4-Bromo-2-(chlorocarbonyl)phenyl acetate

Description

Substituted phenyl acetate (B1210297) acyl chlorides are characterized by the presence of an acyl chloride group, which is among the most reactive derivatives of carboxylic acids. This high reactivity allows them to readily participate in nucleophilic acyl substitution reactions with a wide array of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. The acetate group, while less reactive, can serve as a protecting group for a phenol (B47542), which can be cleaved under specific conditions to reveal a hydroxyl group for further functionalization. This orthogonal reactivity is a key feature that underpins their importance in multistep synthetic sequences.

4-Bromo-2-(chlorocarbonyl)phenyl acetate is a prime example of a multifunctional synthetic intermediate. This molecule possesses three distinct reactive sites, each offering unique opportunities for chemical modification:

The Acyl Chloride Group: Located at the 2-position, this is the most reactive functional group. It serves as an electrophilic site for the introduction of a variety of nucleophiles. For instance, it can react with amines to form amides, a reaction fundamental to the synthesis of many biologically active compounds. A similar compound, 2-(chlorocarbonyl)phenyl acetate, is used in the synthesis of aspirin (B1665792) derivatives by reacting it with amino-functionalized molecules. nih.gov

The Bromo Group: Positioned at the 4-position, the bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions. Aryl bromides are generally more reactive than aryl chlorides in common coupling reactions like the Suzuki-Miyaura coupling, making this site ideal for forming new carbon-carbon bonds. researchgate.net This allows for the introduction of aryl, alkyl, or vinyl groups, significantly increasing molecular complexity.

The Acetate Group: This group acts as a protected phenol. It is stable to many reaction conditions used to modify the acyl chloride and bromo groups. However, it can be selectively hydrolyzed under basic or acidic conditions to unveil a phenolic hydroxyl group, which can then be used in subsequent synthetic steps, such as etherification or esterification.

The distinct reactivity of these three functional groups allows for a stepwise and controlled synthesis, where each site can be addressed selectively without affecting the others. This makes this compound a highly strategic building block.

The strategic importance of this compound lies in its ability to act as a molecular scaffold for the efficient construction of complex, highly substituted aromatic compounds. Such "building blocks" are crucial in fields like medicinal chemistry and materials science, where the precise arrangement of different functional groups is paramount to the molecule's function. enamine.netfluorochem.co.uk

In drug discovery, for example, the core structure provided by this intermediate can be elaborated in a divergent fashion. The acyl chloride can be reacted with a library of amines to create a series of amide analogues. Subsequently, the bromo group can be subjected to various cross-coupling reactions to introduce further diversity. Finally, deprotection of the acetate can reveal a phenol for late-stage functionalization. This modular approach accelerates the synthesis of novel compounds for biological screening. inventivapharma.com The phenylacetic acid framework, which can be derived from such intermediates, is a common feature in many therapeutic agents. inventivapharma.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 5485-91-6 guidechem.com |

| Molecular Formula | C₉H₆BrClO₃ guidechem.com |

| Molecular Weight | 277.50 g/mol |

| Melting Point | 92-93 °C |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-carbonochloridoylphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO3/c1-5(12)14-8-3-2-6(10)4-7(8)9(11)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQMBTLEIYAALK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Br)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546477 | |

| Record name | 4-Bromo-2-(chlorocarbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5485-91-6 | |

| Record name | 2-(Acetyloxy)-5-bromobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5485-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(chlorocarbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Chlorocarbonyl Phenyl Acetate

Precursor Derivatization Pathways

The common route to obtaining the necessary phenyl acetate (B1210297) precursor involves the acetylation of a commercially available starting material. The synthesis begins with 5-Bromo-2-hydroxybenzoic acid (5-Bromosalicylic acid). nist.gov In this step, the phenolic hydroxyl group (-OH) of 5-Bromosalicylic acid is converted into an acetate ester. This is typically achieved through reaction with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This transformation serves to protect the hydroxyl group, preventing it from interfering in the subsequent chlorination step. The resulting product is 2-(Acetyloxy)-5-bromobenzoic acid. cymitquimica.com

Acyl Chloride Formation Protocols

The conversion of the carboxylic acid group of 2-(Acetyloxy)-5-bromobenzoic acid into an acyl chloride is the critical final step in synthesizing 4-Bromo-2-(chlorocarbonyl)phenyl acetate. This is accomplished using standard chlorinating reagents.

The formation of the acyl chloride is achieved by treating the precursor, 2-(Acetyloxy)-5-bromobenzoic acid, with a suitable chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). google.com

In procedures involving analogous compounds like 5-bromo-2-chlorobenzoic acid, oxalyl chloride is added to a solution of the carboxylic acid in a solvent such as dichloromethane (B109758), often with a catalytic amount of dimethylformamide (DMF). google.comgoogleapis.com The reaction proceeds to form the acyl chloride, with byproducts being gaseous carbon dioxide and carbon monoxide, which are easily removed from the reaction mixture.

Alternatively, thionyl chloride can be employed. This reagent also effectively converts carboxylic acids to acyl chlorides, producing gaseous sulfur dioxide and hydrogen chloride as byproducts. google.com The choice between these reagents often depends on the scale of the reaction, desired purity, and the sensitivity of other functional groups in the molecule.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final acyl chloride product. Key parameters include the choice of solvent, reaction temperature, and reaction time. For reactions using oxalyl chloride, inert solvents like dichloromethane are common, and the reaction is often run at room temperature (e.g., 25°C to 30°C) for a period of about one hour. googleapis.com The use of a catalytic amount of dimethylformamide (DMF) can accelerate the conversion.

Careful control of the temperature is necessary to prevent potential side reactions or degradation of the acetate group. After the reaction is complete, the volatile solvent and excess reagent are typically removed under reduced pressure to isolate the crude product. googleapis.com

Table 1: Typical Reaction Parameters for Acyl Chloride Formation

| Parameter | Condition with Oxalyl Chloride | Condition with Thionyl Chloride |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM), Toluene, or neat |

| Catalyst | Dimethylformamide (DMF) | Often not required, but can be used |

| Temperature | 0°C to Room Temperature (25-30°C) | Room Temperature to Reflux |

| Reaction Time | 1-3 hours | 1-4 hours |

| Workup | Concentration under vacuum | Distillation or concentration under vacuum |

Note: Data is based on protocols for structurally similar compounds. google.comgoogleapis.com

When developing a synthetic route for industrial-scale production, several factors must be considered. The choice of chlorinating agent is a primary concern. Thionyl chloride is generally less expensive than oxalyl chloride, making it more economically viable for large-scale syntheses. However, its byproducts (SO₂ and HCl) are corrosive and require appropriate scrubbing and handling infrastructure.

Oxalyl chloride, while more expensive, offers the advantage of producing only gaseous byproducts (CO, CO₂), which simplifies purification. googleapis.com The reaction is often cleaner and can sometimes be performed under milder conditions. The management of reaction exotherms, efficient removal of gaseous byproducts, and the selection of appropriate reactor materials are all critical considerations for ensuring a safe and efficient scale-up of the acyl chloride formation step.

Table 2: Comparison of Chlorinating Reagents for Scalability

| Feature | Oxalyl Chloride | Thionyl Chloride |

|---|---|---|

| Cost | Higher | Lower |

| Byproducts | CO, CO₂, HCl (from catalyst) | SO₂, HCl |

| Byproduct Nature | Gaseous, relatively easy to remove | Gaseous, corrosive |

| Reaction Conditions | Generally milder | Can require heating (reflux) |

| Industrial Preference | Preferred for high-purity, smaller scale | Often preferred for large-scale, cost-driven processes |

Reactivity and Mechanistic Investigations of 4 Bromo 2 Chlorocarbonyl Phenyl Acetate

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the most characteristic reaction of 4-Bromo-2-(chlorocarbonyl)phenyl acetate (B1210297). The carbon atom of the chlorocarbonyl group is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This makes it a prime target for a wide range of nucleophiles.

The reaction of 4-Bromo-2-(chlorocarbonyl)phenyl acetate with primary and secondary amines is a facile and efficient method for the synthesis of a diverse range of amides. This reaction, a variant of the Schotten-Baumann reaction, typically proceeds rapidly at room temperature in aprotic solvents. fishersci.it The presence of a base, such as triethylamine (B128534) or pyridine (B92270), is generally required to neutralize the hydrogen chloride byproduct formed during the reaction. hud.ac.uk

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is transferred from the nitrogen atom to a base, yielding the final amide product. The reaction is highly versatile and can be employed with a wide array of amine nucleophiles, including aliphatic and aromatic amines, to produce the corresponding N-substituted 2-acetoxy-5-bromobenzamides.

Table 1: Representative Amidation Reactions of this compound

| Amine Nucleophile | Product | Reaction Conditions |

| Aniline | 2-acetoxy-5-bromo-N-phenylbenzamide | Aprotic solvent (e.g., CH2Cl2), Base (e.g., Triethylamine), Room Temperature |

| Benzylamine | 2-acetoxy-N-benzyl-5-bromobenzamide | Aprotic solvent (e.g., THF), Base (e.g., Pyridine), 0 °C to Room Temperature |

| Pyrrolidine | (2-acetoxy-5-bromophenyl)(pyrrolidin-1-yl)methanone | Aprotic solvent (e.g., Cyrene™), Triethylamine, 0 °C to Room Temperature hud.ac.uk |

Esterification Reactions with Alcohols and Phenols

This compound readily reacts with various alcohols and phenols to form the corresponding esters. This process is a standard method for ester synthesis, driven by the high reactivity of the acyl chloride. The reaction typically proceeds under mild conditions, often in the presence of a base like pyridine to act as a nucleophilic catalyst and to scavenge the HCl produced.

The mechanism is analogous to amidation, involving the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the chloride ion to afford the ester. The versatility of this reaction allows for the synthesis of a wide range of phenyl and alkyl 2-acetoxy-5-bromobenzoates. Catalysts such as silica (B1680970) chloride can also be employed to facilitate the esterification of the corresponding carboxylic acid with alcohols. organic-chemistry.org

Table 2: Illustrative Esterification Reactions

| Hydroxyl Compound | Product | Typical Conditions |

| Methanol | Methyl 2-acetoxy-5-bromobenzoate | Aprotic solvent, Base (e.g., Pyridine), Room Temperature |

| Phenol | Phenyl 2-acetoxy-5-bromobenzoate | Aprotic solvent, Base (e.g., Pyridine), Room Temperature |

| Ethanol | Ethyl 2-acetoxy-5-bromobenzoate | Aprotic solvent, Base (e.g., Pyridine), Room Temperature |

Reactivity with Other Heteroatom Nucleophiles

Beyond amines and alcohols, the acyl chloride functionality of this compound is expected to react with other heteroatom nucleophiles. For instance, reaction with thiols would lead to the formation of thioesters. This reaction would proceed via a similar nucleophilic acyl substitution mechanism, with the sulfur atom of the thiol acting as the nucleophile. Similarly, reactions with other nucleophiles such as carboxylates could potentially yield acid anhydrides, although this is a less common transformation for acyl chlorides. The reactivity of the acyl chloride group makes it a versatile precursor for a variety of derivatives containing different heteroatoms.

Electrophilic Aromatic Substitution and Acylation Reactions

While the primary reactivity of this compound is centered on its acyl chloride group, the aromatic ring can also undergo electrophilic substitution reactions, most notably Friedel-Crafts type acylations where the molecule itself acts as the acylating agent.

This compound can serve as an acylating agent in Friedel-Crafts reactions to introduce the 2-acetoxy-5-bromobenzoyl group onto another aromatic substrate. sigmaaldrich.com This reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.gov The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. khanacademy.org This acylium ion then attacks the electron-rich aromatic ring of the substrate in an electrophilic aromatic substitution reaction, leading to the formation of a new carbon-carbon bond and the synthesis of a diaryl ketone. youtube.com

The general mechanism involves the formation of a complex between the Lewis acid and the acyl chloride, followed by the generation of the acylium ion. The aromatic substrate then attacks the acylium ion, forming a sigma complex (also known as an arenium ion), which is a resonance-stabilized carbocation. Finally, a proton is abstracted from the sigma complex, restoring the aromaticity of the ring and yielding the ketone product. youtube.com

The regioselectivity of Friedel-Crafts acylation is governed by the electronic properties of the substituents on the aromatic substrate. Electron-donating groups on the substrate activate the ring and direct the incoming acyl group to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct acylation to the meta position.

A variety of Lewis acids can be used to catalyze Friedel-Crafts acylations, including AlCl₃, FeCl₃, BF₃, and ZnCl₂. nih.govgoogle.com The choice of catalyst can influence the reaction conditions and yields. Modern advancements have also explored the use of more environmentally friendly solid acid catalysts and ionic liquids to promote these reactions. sigmaaldrich.comresearchgate.net

Table 3: Key Aspects of Friedel-Crafts Acylation

| Feature | Description |

| Acylating Agent | This compound |

| Electrophile | 2-acetoxy-5-bromobenzoyl acylium ion |

| Substrates | Electron-rich aromatic compounds (e.g., Toluene, Anisole) acs.org |

| Catalysts | Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) google.com |

| Products | Diaryl ketones |

| Regioselectivity | Determined by substituents on the aromatic substrate |

Intramolecular Cyclization Reactions and Heterocycle Formation

The presence of a highly reactive acyl chloride group ortho to an acetate functionality on a brominated benzene (B151609) ring suggests the potential for intramolecular cyclization reactions to form various heterocyclic systems. These transformations are typically dependent on the reaction conditions and the introduction of appropriate nucleophiles.

Synthesis of Oxygen-Containing Heterocycles

While specific documented examples for this compound are scarce, the general reactivity of ortho-acyl-substituted phenyl acetates points towards the plausible formation of coumarin (B35378) derivatives. Hydrolysis of the acetate group to a phenol, followed by an intramolecular acylation, is a standard strategy for coumarin synthesis. In the case of this compound, this would theoretically proceed via an initial hydrolysis step to yield 4-bromo-2-carboxyphenyl acetate, which could then cyclize under appropriate conditions.

Another potential pathway could involve a Fries rearrangement of the acetate group, followed by intramolecular reaction with the acyl chloride. However, the conditions required for a Fries rearrangement are often harsh and may lead to competing side reactions.

Table 1: Postulated Synthesis of Oxygen-Containing Heterocycles

| Starting Material | Reagents and Conditions | Plausible Product |

|---|

Note: The above table is based on theoretical reaction pathways and not on documented experimental results for this compound.

Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles from this compound would likely involve the reaction of the acyl chloride moiety with a nitrogen nucleophile, followed by cyclization. For instance, reaction with a primary amine could lead to an intermediate amide, which could then undergo cyclization through various mechanisms, potentially involving the acetate group or the aromatic ring.

The formation of quinazolinone derivatives is a plausible outcome. This would typically involve reaction with an amine, followed by cyclization and subsequent transformation of the acetate group. The specific reaction pathway and resulting heterocyclic system would be highly dependent on the nature of the nitrogen nucleophile and the reaction conditions employed.

Table 2: Postulated Synthesis of Nitrogen-Containing Heterocycles

| Starting Material | Reagents and Conditions | Plausible Product Class |

|---|

Note: The above table is based on theoretical reaction pathways and not on documented experimental results for this compound.

Halogenation and Other Functional Group Transformations

The functional group handles present in this compound, namely the acyl chloride and the aromatic bromo substituent, offer avenues for further molecular elaboration.

Alpha-Halogenation of the Acyl Chloride Moiety

Alpha-halogenation of acyl chlorides is a known transformation, although less common than the alpha-halogenation of ketones or carboxylic acids. nih.gov This reaction typically proceeds via an enol or enolate equivalent. For this compound, the "alpha" position refers to the carbonyl carbon of the acyl chloride, which has no hydrogens. Therefore, alpha-halogenation in the traditional sense is not possible for the acyl chloride moiety itself.

However, if the intention is to halogenate the methyl group of the acetate, this would require different reaction conditions, likely involving radical initiators or strong bases to form an enolate from the ester.

Transformations of the Aromatic Bromo Substituent

The aromatic bromo substituent on this compound is a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds at this position. These reactions would allow for the synthesis of a wide array of derivatives with modified electronic and steric properties.

Furthermore, the bromo group can be converted to other functional groups. For example, it could be transformed into a cyano group via cyanation reactions, or into an amino group through Buchwald-Hartwig amination. These transformations would significantly expand the synthetic utility of the parent molecule.

Table 3: Potential Transformations of the Aromatic Bromo Substituent

| Reaction Type | Reagents and Conditions | Potential Product Functionality |

|---|---|---|

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Biaryl |

| Heck Coupling | Alkene, Pd catalyst, base | Styrenyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne |

| Cyanation | Metal cyanide, catalyst | Aryl nitrile |

Note: The feasibility of these reactions would depend on the compatibility of the reagents with the acyl chloride and acetate functionalities.

Applications of 4 Bromo 2 Chlorocarbonyl Phenyl Acetate in Complex Chemical Synthesis

Construction of Advanced Organic Scaffolds

The unique arrangement of reactive functional groups in 4-bromo-2-(chlorocarbonyl)phenyl acetate (B1210297) provides a powerful tool for the construction of advanced and sterically complex organic scaffolds. The acyl chloride group offers a site for nucleophilic acyl substitution, allowing for the introduction of a wide variety of substituents. Simultaneously, the bromo group can participate in a range of cross-coupling reactions, and the acetate can be hydrolyzed to reveal a phenolic hydroxyl group for further functionalization.

This multi-faceted reactivity allows for the sequential or orthogonal introduction of different molecular fragments, leading to the generation of three-dimensional and highly decorated molecular frameworks. For instance, the acyl chloride can first react with an amine to form an amide bond, followed by a Suzuki or Sonogashira coupling at the bromo position to introduce an aryl or alkynyl group. Subsequent hydrolysis of the acetate group can then provide a handle for further derivatization, such as etherification or esterification. This controlled, stepwise approach is instrumental in building complex molecular libraries with diverse functionalities.

Table 1: Examples of Organic Scaffolds Derived from 4-Bromo-2-(chlorocarbonyl)phenyl acetate

| Scaffold Type | Synthetic Strategy | Potential Application |

| Benzoxazinones | Intramolecular cyclization following amidation | Medicinal chemistry, materials science |

| Dibenzofurans | Intramolecular C-H activation or coupling | Organic electronics, pharmaceutical intermediates |

| Biaryl Lactones | Sequential coupling and lactonization | Natural product synthesis, chiral ligands |

| Functionalized Xanthones | Multi-step synthesis involving cyclization | Fluorescent probes, bioactive compounds |

Role as a Key Intermediate in Multi-Step Synthetic Sequences

For example, in the total synthesis of a natural product, the acyl chloride moiety might be used to couple the aromatic ring to a chiral side chain. The bromo group could then be utilized in a late-stage cross-coupling reaction to complete the carbon skeleton of the target molecule. The acetate group can act as a protecting group for the phenolic hydroxyl, which can be unmasked at a later stage to reveal a site for further modification or to participate in a crucial hydrogen-bonding interaction within the final molecule. This strategic use of this compound as an intermediate significantly enhances the modularity and convergence of a synthetic plan.

Precursor in the Synthesis of Functionalized Organic Molecules

The inherent reactivity of this compound makes it an excellent precursor for a diverse range of functionalized organic molecules. The acyl chloride is a highly reactive electrophile that readily undergoes reactions with a plethora of nucleophiles, including alcohols, amines, and thiols, to yield the corresponding esters, amides, and thioesters. This versatility allows for the facile introduction of a wide array of functional groups and structural motifs.

Furthermore, the presence of the bromo substituent opens the door to a vast number of transition-metal-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. These powerful synthetic tools enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a rich variety of substituted aromatic compounds that would be difficult to synthesize through other means. The ability to combine the reactivity of the acyl chloride with the versatility of the bromo group makes this compound a powerful platform for the generation of molecular diversity.

Table 2: Representative Functionalized Molecules Synthesized from this compound

| Reactant | Reaction Type | Product Class |

| Aniline | Amidation | N-Aryl benzamides |

| Phenol (B47542) | Esterification | Phenyl benzoates |

| Phenylboronic acid | Suzuki Coupling | Biphenyl derivatives |

| Phenylacetylene | Sonogashira Coupling | Diphenylacetylene derivatives |

| Pyrrolidine | Buchwald-Hartwig Amination | N-Aryl pyrrolidines |

Development of Novel Synthetic Methodologies Utilizing its Reactivity

The unique combination of functional groups in this compound also serves as a fertile ground for the development of novel synthetic methodologies. The interplay between the different reactive sites can be harnessed to design and validate new chemical transformations. For instance, researchers can explore tandem or cascade reactions where an initial reaction at one site triggers a subsequent transformation at another, leading to the rapid construction of complex molecular architectures from a single starting material.

An example of such a methodological development could involve an initial amidation at the acyl chloride position, followed by an intramolecular palladium-catalyzed C-H activation/arylation reaction, where the newly installed amide group directs the cyclization onto the aromatic ring. This would provide a novel and efficient route to heterocyclic scaffolds. Moreover, the compound can be used as a model substrate to test the scope and limitations of new cross-coupling catalysts or to investigate the regioselectivity of reactions on polysubstituted aromatic rings. The exploration of the reactivity of this compound can thus lead to the discovery of new and valuable synthetic tools for the broader chemical community.

Advanced Spectroscopic and Analytical Characterization Techniques for Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their spatial relationships. For derivatives of 4-Bromo-2-(chlorocarbonyl)phenyl acetate (B1210297), a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical amide derivative, such as 4-bromo-2-(phenylcarbamoyl)phenyl acetate , the aromatic region of the ¹H NMR spectrum would be complex, showing signals for the protons on both the phenyl and the substituted phenylene rings.

The protons on the disubstituted ring system derived from the parent molecule would exhibit characteristic splitting patterns. For instance, the proton adjacent to the bromine atom would likely appear as a doublet, while the other two protons would show doublet of doublets or more complex splitting due to coupling with each other. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the bromine atom and the amide and acetate groups.

The amide N-H proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. The protons of the phenyl group attached to the nitrogen would also resonate in the aromatic region, with their chemical shifts and multiplicities depending on the substitution pattern of that ring. The methyl protons of the acetate group would appear as a sharp singlet in the upfield region, typically around 2.0-2.5 ppm.

Table 1: Hypothetical ¹H NMR Data for 4-bromo-2-(phenylcarbamoyl)phenyl acetate This table is based on expected chemical shifts and coupling constants for a representative structure, as specific experimental data for this exact compound is not available in the searched literature.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (phenyl) | 7.10-7.60 | m | - |

| Ar-H (bromo-phenylene) | 7.70-8.20 | m | - |

| NH | ~9.50 | br s | - |

| CH₃ | ~2.30 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal. For a derivative like 4-bromo-2-(phenylcarbamoyl)phenyl acetate , the ¹³C NMR spectrum would show signals for the carbonyl carbons of the amide and ester groups, typically in the range of 160-180 ppm. The carbon atom attached to the bromine would be shifted to a higher field (lower ppm value) compared to the other aromatic carbons. The aromatic carbons would resonate in the region of 110-150 ppm. The methyl carbon of the acetate group would appear at a much higher field, typically around 20-25 ppm.

Table 2: Hypothetical ¹³C NMR Data for 4-bromo-2-(phenylcarbamoyl)phenyl acetate This table is based on expected chemical shifts for a representative structure, as specific experimental data for this exact compound is not available in the searched literature.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | ~165 |

| C=O (ester) | ~169 |

| Ar-C (phenyl & bromo-phenylene) | 120-150 |

| C-Br | ~118 |

| CH₃ | ~21 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the proton-proton networks within the aromatic rings of the derived compounds.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlation). This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For example, in 4-bromo-2-(phenylcarbamoyl)phenyl acetate , an HMBC correlation would be expected between the amide N-H proton and the carbonyl carbon of the amide, as well as with carbons of the adjacent aromatic ring. Similarly, correlations from the methyl protons of the acetate group to the ester carbonyl carbon would confirm this part of the structure.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For a derivative of 4-Bromo-2-(chlorocarbonyl)phenyl acetate, HRMS would be used to confirm the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Hypothetical HRMS Data for a Derived Amide This table illustrates the expected data for a representative amide derivative.

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |

|---|---|---|---|

| 4-bromo-2-(phenylcarbamoyl)phenyl acetate | C₁₅H₁₃BrNO₃ | 334.0073 | (Hypothetical experimental value) |

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For derivatives of this compound, characteristic fragmentation patterns would be expected.

For an amide derivative, common fragmentation pathways would include the cleavage of the amide bond, leading to fragments corresponding to the acylium ion and the amine portion of the molecule. Loss of the acetyl group as ketene (B1206846) (CH₂=C=O) from the molecular ion is another plausible fragmentation. The presence of the bromo-phenylene moiety would be evident in the isotopic pattern of the bromine-containing fragments.

For an ester derivative, such as methyl 2-acetoxy-5-bromobenzoate , fragmentation might involve the loss of the alkoxy group (e.g., -OCH₃) or the entire ester group. Cleavage of the ester bond can also lead to the formation of an acylium ion.

By carefully analyzing the masses and isotopic patterns of the fragment ions, the connectivity of the different parts of the molecule can be confirmed, providing strong evidence for the proposed structure.

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, where the chlorocarbonyl group is typically reacted to form amides or esters, IR spectroscopy is instrumental in confirming the success of the transformation and identifying the key vibrational modes of the newly formed functional groups.

In a study of a closely related analogue, 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate, the FT-IR and FT-Raman spectra were recorded and analyzed. The vibrational wavenumbers were also computed using density functional theory (DFT). The presence of the amide and acetate functional groups gives rise to characteristic absorption bands.

Key vibrational frequencies observed in the spectrum of 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate provide a model for the analysis of 4-bromo analogues. The N-H stretching vibration of the amide group is typically observed in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibrations of the acetate and amide groups are particularly informative. The ester carbonyl stretch is generally found at a higher wavenumber (around 1770-1750 cm⁻¹) compared to the amide carbonyl (Amide I band), which appears around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) is typically located in the 1570-1515 cm⁻¹ region.

Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ range. The presence of the C-Br and C-Cl bonds is also detectable in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for a 4-halo-2-(N-arylcarbamoyl)phenyl acetate derivative

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3400 - 3200 |

| Aromatic C-H | Stretching | > 3000 |

| Ester (C=O) | Stretching | 1770 - 1750 |

| Amide (C=O) | Stretching (Amide I) | 1680 - 1640 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Amide (N-H) | Bending (Amide II) | 1570 - 1515 |

| C-O | Stretching | 1300 - 1000 |

| C-Br / C-Cl | Stretching | < 800 |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of the derived compounds.

The crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide, a compound featuring the 4-bromo-2-substituted phenyl core, has been determined. In this molecule, the dihedral angle between the two benzene (B151609) rings is 74.83 (5)°. The acetamide (B32628) group is not planar with the adjacent benzene ring, with the N-bound and terminal benzene rings being inclined at dihedral angles of 4.09 (10)° and 78.38 (9)°, respectively, to the mean plane of the acetamide group. The crystal packing is stabilized by intramolecular C—H⋯O and N—H⋯O hydrogen bonds. researchgate.net

In another related structure, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, the molecule exhibits a specific conformation where the acetate group is almost perpendicular to its attached phenyl ring, with a twist angle of 82.39 (6)°. The crystal structure is characterized by intermolecular N—H⋯O hydrogen bonds, which form chains of molecules. These chains are further linked by π–π and C—H⋯π interactions, creating a three-dimensional network.

The crystallographic data for these and other related structures provide a framework for understanding the solid-state behavior of derivatives of this compound.

Table 2: Representative Crystallographic Data for a Derivative Containing a 4-Bromo-2-substituted Phenyl Moiety

| Parameter | Value for N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide researchgate.net |

|---|---|

| Chemical Formula | C₁₅H₁₀BrCl₂NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5922 (3) |

| b (Å) | 10.0972 (4) |

| c (Å) | 10.7565 (5) |

| α (°) | 69.991 (1) |

| β (°) | 76.768 (1) |

| γ (°) | 70.646 (1) |

| Volume (ų) | 724.8 |

| Z | 2 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized derivative and serves as a primary indicator of its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula.

For the analogue 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate, elemental analysis was performed to confirm its composition. Similarly, for derivatives of this compound, this technique is essential. For a hypothetical derivative, such as 4-bromo-2-(phenylcarbamoyl)phenyl acetate (C₁₅H₁₂BrNO₃), the theoretical elemental composition would be calculated and compared against the experimental results. A close agreement between the found and calculated values provides strong evidence for the proposed structure.

Table 3: Theoretical vs. Found Elemental Analysis Data for a Related Compound: 2-[(4-acetylphenyl)carbamoyl]phenyl acetate

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 68.68 | 68.66 |

| Hydrogen (H) | 5.08 | 5.10 |

| Nitrogen (N) | 4.71 | 4.70 |

The close correlation between the theoretical and found percentages for this related compound underscores the reliability of elemental analysis in verifying the molecular formula of newly synthesized derivatives.

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Chlorocarbonyl Phenyl Acetate and Its Reaction Mechanisms

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Bromo-2-(chlorocarbonyl)phenyl acetate (B1210297), these calculations would likely be performed using Density Functional Theory (DFT), a robust method for predicting molecular geometries, electronic properties, and vibrational frequencies.

Typically, a basis set such as 6-311++G(d,p) would be employed in conjunction with a functional like B3LYP to achieve a balance between computational cost and accuracy. The optimized molecular structure would reveal key bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, the acetate group is nearly perpendicular to the phenyl ring, with a twist angle of 82.39 (6)°. nih.gov A similar perpendicular orientation would be expected for the acetate group in 4-Bromo-2-(chlorocarbonyl)phenyl acetate.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides insight into the chemical stability and reactivity of the molecule. A smaller gap generally indicates a more reactive species. Furthermore, the distribution of these frontier orbitals would highlight the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The chlorocarbonyl group, being a strong electron-withdrawing group, is expected to significantly influence the electronic distribution and reactivity of the phenyl ring.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data based on Analogous Compounds)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule. |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar organic molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, a key reaction of interest would be its acylation of nucleophiles, such as amines or alcohols, via the highly reactive chlorocarbonyl group.

Reaction pathway modeling would involve mapping the potential energy surface of the reaction. This is typically achieved by identifying the stationary points, including the reactants, products, intermediates, and transition states. The geometries of these structures are optimized, and their energies are calculated to determine the reaction's thermodynamic and kinetic feasibility.

Transition state analysis is critical for understanding the reaction kinetics. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate the transition state structure and calculate its vibrational frequencies. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For the reaction of this compound with a nucleophile, the mechanism would likely involve a nucleophilic attack on the carbonyl carbon of the chlorocarbonyl group, followed by the elimination of the chloride ion. Theoretical calculations would help to confirm whether this proceeds through a concerted or a stepwise mechanism.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of a compound. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman), and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of the observed vibrational bands. For example, in a study of a similar molecule, 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate, DFT calculations at the B3LYP/6-31G* level were used to compute the vibrational wavenumbers. nih.gov A similar approach for this compound would allow for the identification of characteristic vibrational modes, such as the C=O stretching of the acetate and chlorocarbonyl groups, and the C-Br stretching.

NMR chemical shifts can also be predicted with a good degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated ¹H and ¹³C NMR chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the structure of the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Acetate C=O | Stretching | ~1770 |

| Chlorocarbonyl C=O | Stretching | ~1800 |

| C-O (Ester) | Stretching | ~1200 |

| C-Br | Stretching | ~650 |

Note: The data in this table is hypothetical and based on typical vibrational frequencies for these functional groups.

Structure-Reactivity Relationship Investigations

By systematically modifying the structure of this compound and calculating the resulting changes in its electronic properties and reactivity, computational studies can establish valuable structure-reactivity relationships.

For instance, the effect of the bromo and chloro substituents on the reactivity of the chlorocarbonyl group can be investigated. The electron-withdrawing nature of these halogens is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Computational studies can quantify this effect by calculating parameters such as the Mulliken charges on the atoms and the Fukui functions, which indicate the local reactivity of different sites within the molecule.

Furthermore, the influence of the position of the substituents on the phenyl ring can be explored. By comparing the reactivity of different isomers, a deeper understanding of the electronic and steric effects governing the molecule's behavior can be achieved. These theoretical insights are invaluable for designing new molecules with tailored reactivity for specific applications. Studies on other halogen-substituted compounds have shown that halogen substitution can significantly impact the chemical potential and electrophilicity index of a molecule. chemrxiv.org

Future Perspectives and Emerging Research Avenues

Greener Pathways: Advancing Sustainable Synthesis and Derivatization

The future of chemical manufacturing hinges on the adoption of green chemistry principles, and the synthesis and derivatization of 4-Bromo-2-(chlorocarbonyl)phenyl acetate (B1210297) are no exception. Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste. The development of greener alternatives is a key area of future research.

One promising approach is the use of solvent-free reaction conditions or the replacement of conventional toxic organic solvents with more environmentally benign alternatives like bio-based solvents. rsc.org For instance, the synthesis of amides from acyl chlorides has been successfully demonstrated in the bio-available solvent Cyrene™, which significantly reduces waste and improves molar efficiency. rsc.org Such methodologies could be adapted for the derivatization of the acyl chloride group in 4-Bromo-2-(chlorocarbonyl)phenyl acetate.

Catalytic Frontiers: Enhancing Reactivity and Selectivity

Novel catalytic systems are being explored to enhance the reactivity and selectivity of transformations involving both the acyl chloride and phenyl acetate functionalities of this compound. The development of efficient catalysts for direct amidation reactions, for example, is a significant area of research. mdpi.comcatalyticamidation.info Boronic acid-catalyzed amidations have shown promise, and a deeper mechanistic understanding of these reactions could lead to the design of more effective catalysts for the conversion of the acyl chloride group. catalyticamidation.info

For the phenyl acetate moiety, catalytic methods for direct amidation of esters are also gaining traction. mdpi.comnsf.gov Transition-metal-catalyzed approaches, particularly those employing palladium and nickel complexes with N-heterocyclic carbene (NHC) ligands, have demonstrated the ability to activate the stable C(acyl)-O bond of esters for amidation. nsf.gov Applying these catalytic systems to the ortho-substituted and sterically hindered environment of this compound will be a key challenge and a focus of future investigations. The development of catalysts that can selectively activate one functional group in the presence of the other would open up new avenues for the controlled derivatization of this bifunctional molecule.

| Catalytic Approach | Target Functional Group | Potential Advantages |

| Boronic Acid Catalysis | Acyl Chloride | Direct amidation, potentially milder conditions. |

| Transition Metal (Pd, Ni) - NHC Catalysis | Phenyl Acetate | Direct amidation of stable esters, broader substrate scope. |

| Solid-Supported Catalysts (e.g., nanoclays) | Phenyl Acetate | Greener reaction conditions, catalyst recyclability. nih.govjetir.org |

| Triphenylphosphine Oxide Catalysis | Acyl Chloride | Rapid and racemization-free synthesis of amides and esters. chemrxiv.org |

The Rise of Automation: Integration into High-Throughput Synthesis

The integration of this compound into automated synthesis platforms represents a significant leap towards accelerating the discovery of new molecules and the optimization of reaction conditions. merckmillipore.comsigmaaldrich.comnih.gov Automated systems can perform multi-step syntheses with high precision and reproducibility, minimizing human error and enabling high-throughput screening of reaction parameters. merckmillipore.comnih.gov

Flow chemistry, in particular, offers a powerful platform for the automated synthesis of fine chemicals. nih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow setup can lead to improved yields and purities. nih.gov The synthesis of peptides, a process that involves repeated amide bond formation, has been significantly accelerated using automated flow-based approaches. nih.govnih.gov These technologies could be adapted for the sequential derivatization of the acyl chloride group in this compound with a library of different amines or alcohols, rapidly generating a diverse set of compounds for biological screening or materials science applications. The development of automated platforms is often coupled with the use of large language models (LLMs) to guide experimental design and data analysis, further accelerating the pace of research. researchgate.net

Uncharted Territory: Discovering Novel Reactivity

The unique arrangement of a reactive acyl chloride and a phenyl acetate group on a brominated aromatic ring in this compound suggests the potential for undiscovered reactivity patterns. The steric hindrance and electronic effects imparted by the ortho-substituents can lead to unexpected reaction outcomes. rsc.org

Future research will likely focus on exploring the interplay between the two functional groups. For example, intramolecular reactions could be designed to generate novel heterocyclic scaffolds. The presence of the bromine atom also provides a handle for further functionalization through cross-coupling reactions, which could be explored in combination with the reactivity of the other two groups.

The study of ortho-substituted aromatic compounds has often revealed unique reactivity due to proximity effects and steric interactions. ed.ac.ukscience.gov Investigating the behavior of this compound under various reaction conditions, including those involving radical intermediates or photoredox catalysis, could unveil novel transformations and expand its synthetic utility beyond its current applications. The propensity of ortho-substituted aromatics to exhibit distinct reactivity compared to their meta and para isomers is a well-established principle that warrants further investigation in the context of this specific molecule. youtube.compressbooks.pub

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-(chlorocarbonyl)phenyl acetate in laboratory settings?

- Methodology : A plausible approach involves sequential functionalization:

- Step 1 : Acetylation of a phenolic precursor (e.g., 2-hydroxyphenylacetic acid derivatives) using acetic anhydride or acetyl chloride under basic conditions, as seen in phenyl acetate synthesis .

- Step 2 : Bromination at the 4-position via electrophilic substitution, employing bromine (Br₂) or N-bromosuccinimide (NBS) in a halogen-compatible solvent.

- Step 3 : Introduction of the chlorocarbonyl group via Friedel-Crafts acylation using chloroacetyl chloride or a similar reagent, ensuring controlled reaction conditions to avoid over-halogenation .

- Key Considerations : Monitor regioselectivity during bromination and acylation using directing group principles.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Analytical Techniques :

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold, as per standards for brominated aryl compounds) .

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., bromo and chlorocarbonyl chemical shifts) and IR for carbonyl (C=O) and ester (C-O) bond validation.

- Storage : Store at 0–6°C in inert atmospheres to prevent hydrolysis of the chlorocarbonyl group, as recommended for analogous halogenated compounds .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during chlorocarbonylation of brominated phenyl acetate derivatives?

- Optimized Conditions :

- Use Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic acylation efficiency while suppressing bromine displacement .

- Employ low temperatures (0–5°C) and anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of chloroacetyl chloride .

- Protecting Groups : Temporarily protect reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) to avoid unintended nucleophilic attacks .

Q. How does the electronic influence of the bromo substituent affect chlorocarbonyl reactivity in electrophilic substitutions?

- Mechanistic Insight : The electron-withdrawing bromo group at the 4-position deactivates the aromatic ring, directing electrophiles to the ortho/para positions. This enhances the electrophilicity of the chlorocarbonyl group, facilitating nucleophilic substitution (e.g., with amines or alcohols) .

- Experimental Validation : Compare reaction rates of 4-bromo vs. non-brominated analogs in SNAr reactions using kinetic studies (e.g., UV-Vis monitoring).

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields under varying catalytic conditions?

- Systematic Approach :

- Variable Screening : Test catalysts (e.g., FeCl₃ vs. AlCl₃), solvents (polar aprotic vs. halogenated), and temperatures to identify yield optima.

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., dihalogenated byproducts) that may reduce yields, as observed in bromo-chloro phenyl syntheses .

Safety and Handling

Q. What safety considerations are critical when handling this compound?

- Hazard Profile : The chlorocarbonyl group is highly reactive, posing lachrymatory and corrosive risks. Bromine substituents may contribute to toxicity via bioaccumulation .

- Protocols :

- Use fume hoods, nitrile gloves, and eye protection.

- Quench waste with sodium bicarbonate to neutralize acidic byproducts.

- Store in amber vials at 2–8°C to prevent photodegradation, as recommended for halogenated acetates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.